2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Overview
Description
“2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde” is a chemical compound with the molecular formula C10H7ClN2O . It has a molecular weight of 206.628 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde”, has been reported in various studies . One method involves the one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde” includes a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms . The compound also contains a benzaldehyde group .Chemical Reactions Analysis
Pyrazole derivatives, including “2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde”, can undergo various chemical reactions . For instance, they can be synthesized through reactions of arene-1,2-diamines with carboxylic acids, nitriles, or ortho esters .Physical And Chemical Properties Analysis
“2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde” has a density of 1.3±0.1 g/cm3 and a boiling point of 342.6±32.0 °C at 760 mmHg . The melting point is not available .Scientific Research Applications
Synthesis and Characterization
Synthesis of Benzopyrano[4,3-c]pyrazoles : 2-Alkynyloxy-benzaldehydes, similar to 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde, have been used to synthesize [1]benzopyrano[4,3-c]pyrazoles through reactions with p-toluenesulfonylhydrazide and subsequent dehydrogenation, indicating their utility in the synthesis of complex organic compounds (Janietz & Rudorf, 1989).
Creation of Pyrazole-based Schiff Base Ligands : Substituted benzaldehydes have been used to produce pyrazole-based Schiff base ligands, which are later used to form palladium(II) complexes. This showcases the role of such compounds in the formation of coordination complexes with potential medicinal applications (Abu-Surrah et al., 2010).
Synthesis of Thiazoles and Pyrazoles : Research has utilized benzaldehydes to synthesize novel thiazoles and pyrazoles, indicating the potential of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde in heterocyclic chemistry and drug design (Kariuki et al., 2022).
Biological Applications
Anticancer and Antibacterial Properties : Compounds synthesized from substituted benzaldehydes, similar to 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde, have been evaluated for their anticancer and antibacterial potency, indicating its potential in developing new therapeutics (Deshineni et al., 2020).
Antioxidant and Antitumor Evaluation : The synthesis of N-substituted-2-amino-1,3,4-thiadiazoles using compounds structurally similar to 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde shows promising results in antioxidant and antitumor activities, highlighting its relevance in medicinal chemistry (Hamama et al., 2013).
Synthesis of Benzimidazole-pyrazoline Hybrid Molecules : The creation of hybrid molecules involving pyrazoline and benzimidazole derivatives, starting from reactions involving benzaldehydes, suggests the application of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde in synthesizing compounds with anti-diabetic properties (Ibraheem et al., 2020).
Chemical Reactions and Catalysis
Synthesis of Pyrazole Derivatives : Substituted benzaldehydes are used in the synthesis of pyrazole derivatives, highlighting the potential role of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde in synthesizing structurally diverse pyrazoles (Yang, 2008).
Creation of 3,4-Dihydropyrimidine-2(1H)-thione Derivatives : The use of benzaldehyde derivatives in the synthesis of pyrazole-based pyrimidine scaffolds, relevant in AIDS chemotherapy, underscores the potential of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde in synthesizing pharmacologically important compounds (Ajani et al., 2019).
Future Directions
properties
IUPAC Name |
2-chloro-4-pyrazol-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLALOCOMXZNERI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700183 | |
Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde | |
CAS RN |
1186663-54-6 | |
Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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